molecular formula C18H31BN2O4S B8085734 2-(diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

2-(diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

Cat. No.: B8085734
M. Wt: 382.3 g/mol
InChI Key: QYMNMFRQQPXTDE-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is a complex organic compound, characterized by the presence of functional groups such as the diethylamino group, sulfonamide, and dioxaborolan. This molecule's unique structure allows it to have diverse applications in various scientific fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide generally involves the following steps:

  • Preparation of intermediates: : This includes the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine.

  • Formation of sulfonamide bond: : This typically involves the reaction of the amine with a sulfonyl chloride under basic conditions.

  • Addition of the diethylamino group: : The diethylamino group can be introduced through alkylation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely leverage optimized synthetic routes that maximize yield and purity while minimizing cost and environmental impact. This might include:

  • Continuous flow reactors: to improve reaction efficiency.

  • Catalysis: for selective transformations.

  • Automated purification systems: to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The compound might undergo oxidation at the amino or dioxaborolan moiety.

  • Reduction: : Possible reduction of the sulfonamide group.

  • Substitution: : Electrophilic and nucleophilic substitutions on the aromatic ring.

Common Reagents and Conditions:
  • Oxidizing agents: : Such as potassium permanganate or m-chloroperbenzoic acid.

  • Reducing agents: : Like lithium aluminum hydride or catalytic hydrogenation.

  • Solvents and catalysts: : Various organic solvents (e.g., dichloromethane) and transition metal catalysts (e.g., palladium) could be used.

Major Products: Major products depend on the reaction conditions but typically include modified versions of the parent compound with altered functional groups.

Scientific Research Applications

Chemistry:

  • As a building block: in organic synthesis for more complex molecules.

  • As a ligand: in catalysis, exploiting its boron-containing dioxaborolan group.

Biology:
  • In enzyme inhibition studies: due to its potential to mimic biological molecules.

Medicine:
  • Potential therapeutic applications: : Though specific uses are still under research, its structure suggests possible applications in drug development.

Industry:
  • Advanced materials: : Could be used in the production of polymers and other materials requiring specific functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects varies based on the application:

  • In catalysis: : It can act as a ligand, coordinating with metals to form active catalytic species.

  • In biological systems: : It might interact with enzymes or receptors, modifying their activity.

Molecular Targets and Pathways:
  • Target interactions: : Likely interacts with specific enzymes or receptors based on its structure.

  • Pathways: : Depending on its binding affinity, it may influence signaling pathways, enzyme kinetics, or cellular processes.

Comparison with Similar Compounds

Comparison with Other Similar Compounds:

  • Differences: : 2-(Diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is unique due to its combination of functional groups.

  • Unique Features: : The presence of the dioxaborolan group differentiates it from many other sulfonamides.

List of Similar Compounds:
  • Similar sulfonamides: : Compounds with similar sulfonamide structures.

  • Boronic acid derivatives: : Compounds featuring the boron moiety like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine.

Properties

IUPAC Name

2-(diethylamino)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BN2O4S/c1-7-21(8-2)12-13-26(22,23)20-16-11-9-10-15(14-16)19-24-17(3,4)18(5,6)25-19/h9-11,14,20H,7-8,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMNMFRQQPXTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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